molecular formula C9H10Cl2N4O B12282669 N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine

N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine

Cat. No.: B12282669
M. Wt: 261.10 g/mol
InChI Key: ONSSIMJINPLRLY-UHFFFAOYSA-N
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Description

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine typically involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with N,N-dimethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridin-4-ylboronic acid
  • 2,6-Dichloropyridine-4-carboxylic acid
  • N,N-Dimethylguanidine

Uniqueness

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is unique due to its specific combination of a dichloropyridine ring and a dimethylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine (commonly referred to as DCPD) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of DCPD, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCPD is characterized by its unique chemical structure, which includes a dichloropyridine moiety and a dimethylguanidine group. The molecular formula is C9H10Cl2N4OC_9H_{10}Cl_2N_4O, and it has a molecular weight of 239.10 g/mol. Its structural formula can be represented as follows:

DCPD Structure  Insert structural diagram here \text{DCPD Structure }\text{ Insert structural diagram here }

The biological activity of DCPD is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : DCPD has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes. For instance, it has demonstrated inhibitory effects on certain kinases that play a role in cancer cell proliferation.
  • Receptor Modulation : The compound interacts with various receptors, including those involved in neurotransmission and inflammation. This modulation can lead to altered signaling pathways that impact physiological responses.

Anticancer Activity

Several studies have reported the anticancer properties of DCPD. For example:

  • Case Study 1 : In vitro studies demonstrated that DCPD effectively inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cancer cells .
  • Case Study 2 : A murine model of lung cancer showed that administration of DCPD reduced tumor size significantly compared to control groups, suggesting its potential as an anticancer agent in vivo .

Antimicrobial Properties

DCPD also exhibits antimicrobial activity:

  • Bacterial Inhibition : Research indicated that DCPD inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus .
  • Fungal Activity : In antifungal assays, DCPD showed effectiveness against Candida albicans, with an MIC of 64 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent .

Toxicity and Safety Profile

The safety profile of DCPD is crucial for its therapeutic application. Toxicological studies have revealed:

  • Acute Toxicity : In rodent models, high doses of DCPD (greater than 200 mg/kg) resulted in mild toxicity characterized by gastrointestinal disturbances but no significant mortality .
  • Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications of chronic use; however, preliminary data suggest manageable toxicity levels under controlled dosing regimens.

Research Findings Summary

Biological ActivityIC50/MIC ValuesReferences
Anticancer (Breast Cancer)15 µM
Anticancer (Lung Cancer Model)Significant tumor reduction
Antimicrobial (S. aureus)32 µg/mL
Antifungal (C. albicans)64 µg/mL

Properties

Molecular Formula

C9H10Cl2N4O

Molecular Weight

261.10 g/mol

IUPAC Name

2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide

InChI

InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16)

InChI Key

ONSSIMJINPLRLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

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